Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is an organic compound belonging to the class of bithiophenes, which are known for their conjugated systems and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be achieved using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or alkanes.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate in electronic applications involves its ability to conduct electricity through its conjugated system. The compound’s molecular structure allows for the delocalization of electrons, which facilitates charge transport. This property is crucial for its use in organic electronics, where efficient charge transport is necessary for device performance .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): A widely studied conjugated polymer with similar electronic properties.
Poly(thiophene): Another conjugated polymer used in organic electronics.
Poly(3,3’-dihexyl-2,2’-bithiophene): A compound with a similar structure but different alkyl side chains.
Uniqueness
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity. This makes it a versatile compound for various applications in organic electronics and materials science.
Properties
CAS No. |
918826-01-4 |
---|---|
Molecular Formula |
C16H20O2S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 4-hexyl-5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H20O2S2/c1-3-4-5-6-8-12-11-14(16(17)18-2)20-15(12)13-9-7-10-19-13/h7,9-11H,3-6,8H2,1-2H3 |
InChI Key |
JWNNICMNNYAWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C(=O)OC)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.